
4-(2-aminoethylamino)-1-thiophen-2-ylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-(2-Aminoethylamino)-2-butryothienone is a novel compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of both amino and thienone groups, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethylamino)-1-thiophen-2-ylbutan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-butyrothienone with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Gamma-(2-Aminoethylamino)-2-butryothienone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various alkyl halides or acyl chlorides; reactions are conducted in the presence of a base such as triethylamine.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its anti-inflammatory and immunomodulating effects, particularly in the treatment of autoimmune diseases
Industry: Utilized in the development of advanced materials with specific properties, such as adhesives and coatings.
Mechanism of Action
The mechanism of action of 4-(2-aminoethylamino)-1-thiophen-2-ylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound has been shown to modulate the activity of suppressor cells and cytokine production, leading to its anti-inflammatory and immunomodulating effects . These effects are mediated through its antioxidant activity, which helps in reducing oxidative stress and inflammation.
Comparison with Similar Compounds
Gamma-(2-Aminoethylamino)-2-butryothienone can be compared with other similar compounds, such as:
2-(2-Aminoethylamino)ethanol: Known for its superior CO2 separation performance.
3-(2-Aminoethylamino)propyl-dimethoxymethylsilane: Used as an adhesion promoter in various industrial applications.
Properties
CAS No. |
134257-65-1 |
|---|---|
Molecular Formula |
C10H16N2OS |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
4-(2-aminoethylamino)-1-thiophen-2-ylbutan-1-one |
InChI |
InChI=1S/C10H16N2OS/c11-5-7-12-6-1-3-9(13)10-4-2-8-14-10/h2,4,8,12H,1,3,5-7,11H2 |
InChI Key |
HWQDMQDDTCAINI-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)CCCNCCN |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCCNCCN |
Key on ui other cas no. |
134257-65-1 |
Synonyms |
gamma-(2-aminoethylamino)-2-butryothienone gamma-ABT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


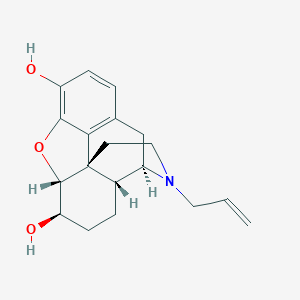
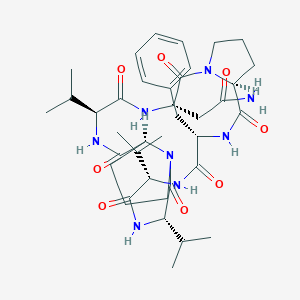

![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate](/img/structure/B163337.png)
![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)
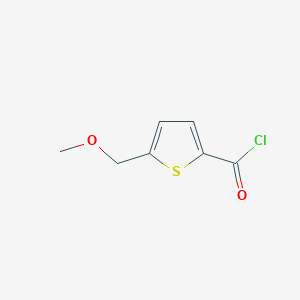
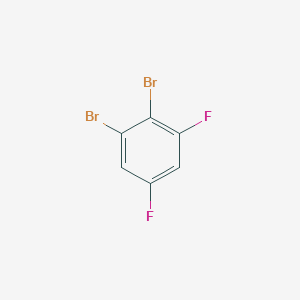
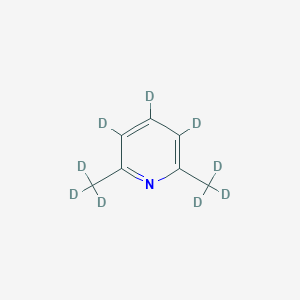
![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)
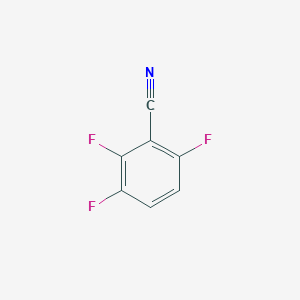
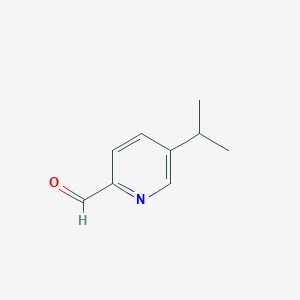
![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B163371.png)
